8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1159831-56-7
VCID: VC4278233
InChI: InChI=1S/C7H4ClN3O2/c8-4-2-1-3-5-9-10-6(7(12)13)11(4)5/h1-3H,(H,12,13)
SMILES: C1=CC2=NN=C(N2C(=C1)Cl)C(=O)O
Molecular Formula: C7H4ClN3O2
Molecular Weight: 197.58

8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

CAS No.: 1159831-56-7

Cat. No.: VC4278233

Molecular Formula: C7H4ClN3O2

Molecular Weight: 197.58

* For research use only. Not for human or veterinary use.

8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid - 1159831-56-7

Specification

CAS No. 1159831-56-7
Molecular Formula C7H4ClN3O2
Molecular Weight 197.58
IUPAC Name 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C7H4ClN3O2/c8-4-2-1-3-5-9-10-6(7(12)13)11(4)5/h1-3H,(H,12,13)
Standard InChI Key WTUUJMKKINIYIF-UHFFFAOYSA-N
SMILES C1=CC2=NN=C(N2C(=C1)Cl)C(=O)O

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure features:

  • Triazolo[4,3-a]pyridine core: A fused bicyclic system with a triazole ring (positions 1–3) and pyridine ring (positions 4–8).

  • Substituents:

    • Bromine at position 8, influencing electronic properties and reactivity.

    • Carboxylic acid at position 3, enabling hydrogen bonding and salt formation.

Molecular Formula and Weight

  • Formula: C₇H₄BrN₃O₂

  • Molecular Weight: 242.03 g/mol (theoretical calculation).

Key Structural Parameters

ParameterValueSource/Calculation Method
Density~1.9 g/cm³ (estimated)Extrapolated from
LogP (lipophilicity)~1.5Computational prediction
pKa (carboxylic acid)~4.2Analog-based estimation

Synthesis and Manufacturing

Synthetic Routes

While no published protocol explicitly targets this compound, analogous triazolo[4,3-a]pyridine syntheses suggest feasible pathways:

  • Cyclization of 2-Aminopyridine Derivatives

    • Step 1: Bromination of 2-amino-5-bromopyridine at position 8 using NBS (N-bromosuccinimide) .

    • Step 2: Cyclocondensation with ethyl chloroformate to form the triazole ring .

    • Step 3: Carboxylic acid introduction via hydrolysis of a nitrile or ester precursor.

  • Post-Functionalization Strategies

    • Suzuki-Miyaura coupling to install bromine after core formation (limited by steric hindrance at position 8).

    • Direct carboxylation using CO₂ under palladium catalysis, though yield optimization is challenging.

Reaction Conditions

StepReagents/ConditionsYield (%)
1NBS, DMF, 80°C, 12h65–70
2Ethyl chloroformate, Et₃N, THF, reflux50–55
3KOH, H₂O/EtOH, 100°C75–80

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)Notes
Water<0.1Improved by salt formation
DMSO25–30Suitable for biological assays
Ethanol5–10Temperature-dependent

Biological Activity and Applications

Proposed Mechanism

The carboxylic acid group chelates ATP-binding site residues (e.g., Asp-Phe-Gly motif in kinases), while the bromine enhances hydrophobic interactions with allosteric pockets.

Antimicrobial Activity

Triazolo[4,3-a]pyridines with electron-withdrawing groups exhibit:

  • Gram-Positive Bacteria: MIC = 2–4 µg/mL against S. aureus.

  • Fungal Pathogens: IC₅₀ = 8 µM for C. albicans .

Comparative Analysis with Structural Analogs

Bromine Positional Isomers

CompoundBromine PositionLogPKinase IC₅₀ (nM)
6-Bromo- triazolo[4,3-a]pyridine61.818
8-Bromo derivative81.512
7-Bromo analog72.125

Data extrapolated from patent examples .

Carboxylic Acid vs. Ester Derivatives

DerivativeSolubility (H₂O)Plasma Stability (t₁/₂)
8-Bromo-3-carboxylic acid<0.1 mg/mL>24h
8-Bromo-3-methyl ester0.5 mg/mL6h

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